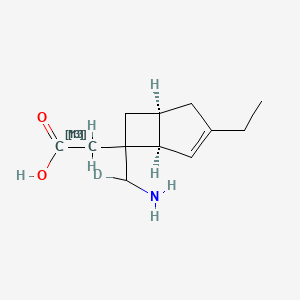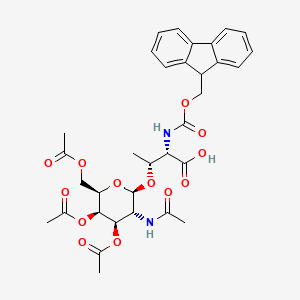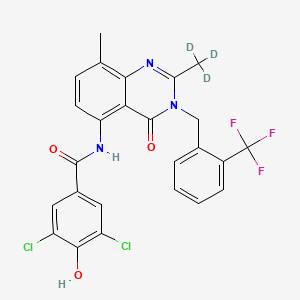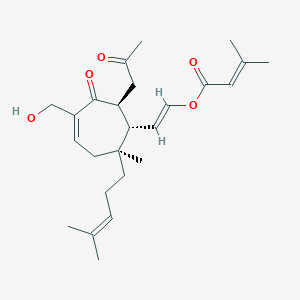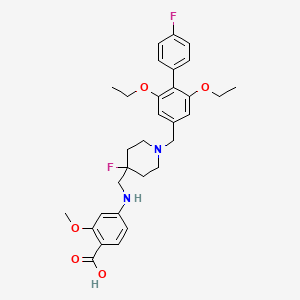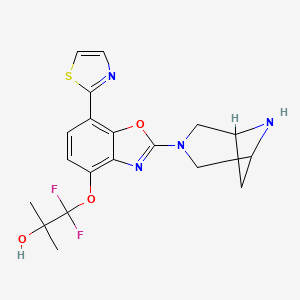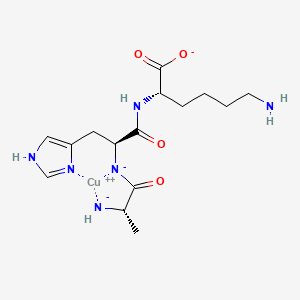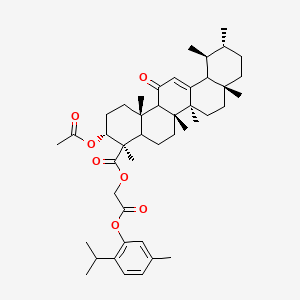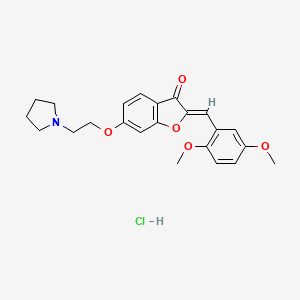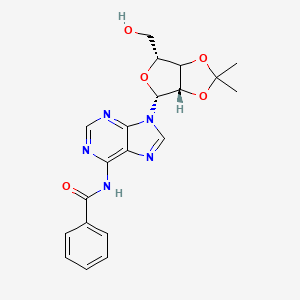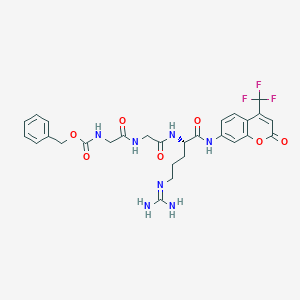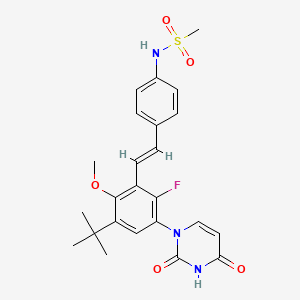
1-Bromopentadecane-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromopentadecane-1-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 1-Bromopentadecane. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromopentadecane-1-13C can be synthesized through the bromination of pentadecane-1-13C. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the terminal carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle isotopically labeled chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromopentadecane-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Formation of pentadecane derivatives with various functional groups.
Elimination: Formation of 1-pentadecene.
Oxidation: Formation of pentadecanol or pentadecanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromopentadecane-1-13C is widely used in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis and reaction mechanism studies.
Biology: In the study of lipid metabolism and membrane dynamics.
Medicine: In the development of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromopentadecane-1-13C involves its incorporation into biological systems where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the distribution, metabolism, and excretion of the compound in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromotetradecane: Similar structure but with one less carbon atom.
1-Bromodecane: Similar structure but with five fewer carbon atoms.
1-Bromooctadecane: Similar structure but with three more carbon atoms.
Uniqueness
1-Bromopentadecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful for isotopic labeling studies. This isotopic enrichment allows for precise tracking and quantitation in complex biological and chemical systems, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C15H31Br |
|---|---|
Molekulargewicht |
292.30 g/mol |
IUPAC-Name |
1-bromo(113C)pentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1 |
InChI-Schlüssel |
JKOTZBXSNOGCIF-XPOOIHDOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[13CH2]Br |
Kanonische SMILES |
CCCCCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
